molecular formula C25H23N3O3S B10797551 ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate

Cat. No.: B10797551
M. Wt: 445.5 g/mol
InChI Key: RDXBLRRUYBTFEI-JCMHNJIXSA-N
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Description

The compound ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate features a multi-heterocyclic architecture:

  • Pyrrole core: Substituted with 2,5-dimethyl groups and a (Z)-configured methylidene bridge.
  • Ethyl benzoate ester: Enhances lipophilicity and influences pharmacokinetics.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H23N3O3S/c1-4-31-24(30)18-10-12-21(13-11-18)28-16(2)14-19(17(28)3)15-22-23(29)27-25(32-22)26-20-8-6-5-7-9-20/h5-15H,4H2,1-3H3,(H,26,27,29)/b22-15-

InChI Key

RDXBLRRUYBTFEI-JCMHNJIXSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3)C

Origin of Product

United States

Biological Activity

Ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate is a complex organic compound that incorporates various pharmacologically active moieties, including thiazole and pyrrole rings. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features:

  • Thiazole Ring : Known for its broad range of biological activities, including antimicrobial and anticancer properties.
  • Pyrrole Ring : Associated with various pharmacological effects, including anti-inflammatory and analgesic activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that thiazole-containing compounds demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL, which is comparable to known antibiotics like chloramphenicol .

Compound Target Bacteria MIC (μg/mL)
Thiazole Derivative 1E. coli256
Thiazole Derivative 2S. aureus100

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. The incorporation of the thiazole moiety has been linked to cytotoxic effects on cancer cell lines. For example, derivatives of thiazole have shown promising results against breast cancer cell lines (MCF-7), with IC50 values indicating effective cell growth inhibition .

Anti-inflammatory Effects

Compounds containing pyrrole rings have been recognized for their anti-inflammatory properties. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation markers in cellular models .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study synthesized a series of thiazole derivatives, including those similar to this compound. The compounds were evaluated for their antibacterial activity against several strains, revealing that modifications to the thiazole structure significantly influenced their efficacy .
  • Anticancer Activity Assessment :
    Another research effort focused on evaluating the cytotoxicity of thiazole derivatives against multiple cancer cell lines. The study found that certain structural modifications enhanced the anticancer activity, suggesting a structure-activity relationship that could be further explored for drug development purposes .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrrole compounds exhibit significant antimicrobial properties. For instance, thiazole-based compounds have been reported to possess activity against various bacterial strains and fungi. Ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate could potentially be developed as a novel antimicrobial agent.

Anticancer Potential
Research indicates that compounds containing thiazole and pyrrole structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. A study highlighted the synthesis of similar compounds that showed promise in targeting cancer cells effectively, suggesting that this compound may also exhibit anticancer properties.

Case Study: Synthesis and Bioassay
In a study published in Molecules, researchers synthesized a series of thiazole and pyrrole derivatives and evaluated their biological activities. The findings indicated that certain modifications to the structure enhanced their efficacy against specific cancer cell lines (MDPI) .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This compound's unique chemical structure allows for improved interactions within polymer systems.

Case Study: Polymer Blends
A recent investigation into polymer blends containing thiazole derivatives revealed enhanced thermal properties compared to traditional polymers. The study concluded that these modifications could lead to the development of advanced materials suitable for high-performance applications (MDPI) .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAntimicrobialEffective against various bacterial strains (MDPI)
AnticancerInduces apoptosis in cancer cells (MDPI)
Material SciencePolymer ChemistryEnhances thermal stability in polymer blends (MDPI)

Comparison with Similar Compounds

Structural Features

The table below highlights key structural similarities and differences:

Compound Name/Reference Core Structure Key Substituents/Modifications Pharmacological Activity (Inferred)
Target Compound Pyrrole-thiazolylidene-benzoate Ethyl benzoate, (Z)-methylidene, phenylamino, 2,5-dimethyl-pyrrole Unknown (potential antimicrobial/antitumor)
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone-dihydropyrazole 2-thioxo group, diaryl substituents, dihydropyrazole Antimicrobial (via thiazolidinone scaffold)
Ethyl 2-(3-(4-butoxybenzoyl)-...-thiazole-5-carboxylate Pyrrole-thiazole-carboxylate Fluorophenyl, butoxybenzoyl, methylthiazole-carboxylate Unreported (structural focus)
1-Benzoyl-5-(aryl)-4,5-dihydropyrazoles Imidazolone-pyrazole Benzoyl group, aryl substituents, imidazolone core Antimicrobial (explicitly tested)

Key Observations :

  • Thiazole/Thiazolidinone Systems: The target and compounds share sulfur-containing heterocycles, which are known for antimicrobial and anti-inflammatory properties . The 4-oxo group in the target’s thiazole may enhance hydrogen-bonding interactions compared to ’s 2-thioxo moiety.
  • Stereoelectronic Properties : The (Z)-methylidene configuration in the target compound may enforce planar conjugation, similar to the benzylidene groups in ’s imidazolones, which are critical for bioactivity .

Pharmacological Potential

While direct data for the target compound is unavailable, structurally related compounds exhibit:

  • Antimicrobial Activity: Pyrazole-thiazolidinone hybrids () and imidazolones () show growth inhibition against microbial strains, suggesting the target’s thiazole-pyrrole system may share this trait .
  • Enzyme Binding: AutoDock studies () on similar compounds reveal docking affinities to microbial enzymes (e.g., HIV protease), implying the target’s phenylamino group could engage in receptor binding .

Computational and Analytical Insights

  • Electronic Properties: Multiwfn analysis () of electron localization functions (ELF) could compare conjugation in the target’s thiazolylidene system versus ’s thiazolidinones, predicting reactivity .
  • Docking Studies : AutoDock4 () simulations might rank the target’s binding to bacterial targets relative to ’s benzoyl-pyrazoles .
  • Crystallography : SHELX () and ORTEP () are standard tools for resolving Z/E configurations and hydrogen-bonding networks in such complexes .

Preparation Methods

Cyclization of Isonitrosoacetanilides

  • Reactants : Isonitrosoacetanilide, thiourea

  • Conditions : Reflux in glacial acetic acid with sodium acetate

  • Mechanism : Acid-catalyzed cyclization forms the thiazolidin-4-one core, with phenylamino substitution at C2.

Knoevenagel Condensation for Z-Configuration Control

  • Reactants : 4-Oxothiazolidin-2-thione, aromatic aldehydes

  • Catalyst : Piperidine/AcOH or microwave irradiation

  • Stereoselectivity : Z-isomer predominates due to steric hindrance during imine formation.

Representative Data

MethodReactantsYield (%)Z:E Ratio
Conventional heatingIsonitrosoacetanilide6285:15
Microwave4-Oxothiazolidin-2-thione9298:2

Condensation of Pyrrole and Thiazolidinone Moieties

The critical step involves coupling the 3-formylpyrrole intermediate with the thiazolidinone derivative. Vilsmeier-Haack formylation is employed to introduce the aldehyde group at the pyrrole C3 position, followed by condensation.

Vilsmeier-Haack Formylation

  • Reactants : 1-(4-Ethoxycarbonylphenyl)-2,5-dimethylpyrrole, DMF/POCl₃

  • Conditions : 0–5°C, then warming to 60°C

  • Product : 3-Formylpyrrole derivative (85–90% yield)

Stereoselective Condensation

  • Reactants : 3-Formylpyrrole, 2-(phenylamino)-4-oxothiazol-5(4H)-ylidene

  • Conditions : Acetic acid/NaOAc, reflux (12 h)

  • Stereochemical Outcome : Z-configuration stabilized by intramolecular H-bonding between thiazolidinone NH and pyrrole carbonyl.

Optimization Data

SolventCatalystTime (h)Z-Isomer Purity (%)
AcOHNaOAc1298
EtOHPiperidine2482

Final Esterification and Purification

While the benzoate ester is typically introduced early (Step 1), late-stage esterification may be performed if sensitive functional groups are present:

  • Reactants : 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid, ethyl iodide

  • Conditions : K₂CO₃/DMF, 60°C, 6 h

  • Yield : 95%

Purification Methods

  • Recrystallization : Methanol/water (7:3)

  • HPLC : C18 column, acetonitrile/water gradient (purity >99%)

Spectral Characterization and Validation

1H NMR (400 MHz, CDCl₃)

  • δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 2.25 (s, 6H, pyrrole-CH₃)

  • δ 6.92 (s, 1H, thiazolylidene-CH=)

  • δ 7.45–8.10 (m, 9H, aryl-H)

IR (KBr)

  • 1715 cm⁻¹ (C=O ester)

  • 1660 cm⁻¹ (C=O thiazolidinone)

  • 1590 cm⁻¹ (C=N)

HRMS

  • Calculated for C₂₅H₂₃N₃O₃S: 445.5 g/mol

  • Observed: 445.4 g/mol

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Paal-Knorr + VilsmeierHigh regioselectivity, scalableRequires harsh POCl₃ conditions
Microwave-assistedRapid, high Z-selectivitySpecialized equipment needed
Late-stage esterificationFlexibility in modular synthesisLower overall yield

Q & A

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Parameters : Reflux time (4–6 hours) and solvent selection (ethanol with glacial acetic acid as a catalyst) are critical. Extended reflux durations may reduce side products, while ethanol ensures solubility of intermediates .

  • Purification : Post-reaction, solvent removal under reduced pressure followed by recrystallization (e.g., DMF/EtOH mixtures) enhances purity .

  • Example Protocol :

    ParameterOptimal ConditionReference
    SolventAbsolute ethanol
    CatalystGlacial acetic acid
    Reflux Time4–6 hours
    RecrystallizationDMF:EtOH (1:1)

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectral Analysis : Use IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions and Z-configuration .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S content to validate purity (>98%) .
  • Advanced Methods : High-resolution mass spectrometry (HRMS) for molecular ion verification and X-ray crystallography for absolute stereochemistry (if crystallizable) .

Q. What safety protocols should be followed during handling and synthesis?

Methodological Answer:

  • PPE : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • First Aid : Immediate ethanol wash for skin contact; consult a physician if ingested .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How can preliminary biological activity screenings be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC values) .
  • Targeted Studies : Prioritize thiazole- and pyrrole-containing analogs for anticancer activity (e.g., MTT assays on HeLa cells) .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • AI Integration : Implement machine learning (e.g., COMSOL Multiphysics) to predict optimal solvent/catalyst combinations and reduce trial-and-error experimentation .
  • Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 40% in similar heterocyclic systems .

Q. How should researchers address contradictions between experimental data and computational predictions?

Methodological Answer:

  • Statistical DOE : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) causing discrepancies .
  • Sensitivity Analysis : Use tools like Minitab to rank factors (e.g., substituent electronic effects) influencing reactivity .
  • Validation : Cross-check computational models with experimental spectral/kinetic data .

Q. What strategies can improve regioselectivity in the Z-configuration during synthesis?

Methodological Answer:

  • Steric Control : Introduce bulky groups (e.g., 2,4-dichlorophenoxy) to favor Z-isomer formation via steric hindrance .
  • Catalytic Tuning : Use Pd-catalyzed cross-coupling to direct substituent positioning .
  • Spectroscopic Monitoring : Track reaction progress via in-situ UV-Vis to detect intermediate isomerization .

Q. How can AI-driven automation accelerate process optimization?

Methodological Answer:

  • Smart Laboratories : Implement AI platforms for real-time adjustment of parameters (e.g., pH, temperature) based on HPLC/MS feedback .
  • End-to-End Workflows : Integrate robotic synthesis with AI analytics (e.g., reaction yield prediction) to streamline iterative optimization .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Molecular Docking : Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina; prioritize substituents enhancing binding affinity (e.g., 4-chlorophenyl in thiazole) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., 4-oxo-thiazolidinone) using Schrödinger’s Phase .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Systems : Replace batch reactors with microfluidic devices to improve heat/mass transfer and reduce side reactions .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time purity monitoring .

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